molecular formula C5H8N2O3S B1309605 3,5-Dimethylisoxazole-4-sulfonamide CAS No. 175136-83-1

3,5-Dimethylisoxazole-4-sulfonamide

Cat. No.: B1309605
CAS No.: 175136-83-1
M. Wt: 176.2 g/mol
InChI Key: GXRGFHCFXQFLBX-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-sulfonamide is a derivative of isoxazoles, heterocyclic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. This compound is a sulfonamide derivative which contains a sulfonamide group (-SO2NH2) attached to an isoxazole ring. It is used as a biochemical for proteomics research .


Synthesis Analysis

A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .


Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O3S, and its molecular weight is 176.19 .


Physical and Chemical Properties Analysis

This compound is a solid and should be stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

3,5-Dimethylisoxazole-4-sulfonamide is used in synthesizing various novel compounds. Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives starting from 3,5-dimethylisoxazole, resulting in a range of aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle (Filimonov et al., 2006).

Structural Studies

Sulfonamide-derived compounds, including those with 3,5-dimethylisoxazole, have been synthesized and characterized, involving their transition metal complexes. Chohan and Shad (2011) described the synthesis, structural determination, and biological evaluation of these compounds, noting their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011).

Protonation Studies

Research by Manzo and de Bertorello (1973) investigated the protonation of various isoxazole derivatives, including sulfamethoxazole and sulfisoxazole, in aqueous sulfuric acid. This study provided insights into the basicity and UV spectra of these compounds, highlighting their protonation processes (Manzo & de Bertorello, 1973).

Hydrogen Isotope Exchange Studies

The hydrogen atom on C4 of 3,5-dimethylisoxazole undergoes hydrogen isotope exchange in strongly acidic media, as explored by Setkina and Sokolov (1964). Their kinetic study on this process provided insights into the reactivity of the isoxazole ring in electrophilic substitution reactions (Setkina & Sokolov, 1964).

Antagonist Development

This compound derivatives have been studied for their role as antagonists in various biological systems. Murugesan et al. (2000) described the synthesis and evaluation of such derivatives as endothelin-A (ET(A)) receptor antagonists, demonstrating significant improvements in potency and metabolic stability (Murugesan et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dimethylisoxazole, advises to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest . If swallowed, seek immediate medical assistance .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylisoxazole-4-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key interactions involves bromodomains, which are protein modules that bind to acetylated lysines on histones and other proteins. This compound acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This interaction is significant for its potential antiproliferative and anti-inflammatory properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of bromodomain-containing proteins such as BRD2 and BRD4, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to bromodomains, displacing acetylated lysines and inhibiting their interaction with histones . This inhibition disrupts the epigenetic regulation of gene transcription, leading to changes in gene expression. Additionally, this compound may also inhibit other enzymes involved in cellular processes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of bromodomain-containing proteins, resulting in prolonged changes in gene expression and cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiproliferative and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized by enzymes such as cytochrome P450, which can modify its chemical structure and impact its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carriers and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it interacts with bromodomains and influences gene transcription . Additionally, this compound may also be found in other cellular compartments, where it can exert its effects on various biochemical processes.

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRGFHCFXQFLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407059
Record name 3,5-dimethylisoxazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-83-1
Record name 3,5-Dimethylisoxazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethylisoxazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dimethylisoxazole-4-sulfonyl chloride (4.3 g; 21.8 mmol; 1 eq) is dissolved in THF (10 mL), ammonia in MeOH (55 mL; 2 M; 109 mmol; 5 eq) is added and the reaction is stirred for 1 h at room temperature. The reaction mixture is concentrated under reduced pressure and the residue is taken up in 100 mL of EtOAc. The organic phase is washed with a saturated aqueous solution of NH4Cl (100 mL) then dried over MgSO4. The solvent is removed under reduced pressure, affording 2.6 g (67%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 7.59 (s, 2H), 2.56 (s, 3H), 2.34 (s, 3H). HPLC (max plot) 96.5%; Rt 1.22 min.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5-dimethylisoxazole-4-sulfonamide in the synthesis of novel isoxazole derivatives?

A1: this compound serves as a crucial starting material for synthesizing a diverse range of novel 5-substituted-3-methylisoxazole-4-sulfonamide derivatives []. The researchers successfully demonstrated the versatility of this compound by reacting it with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. This approach allows for the introduction of diverse aryl/heteroaryl and aminovinyl substituents onto the isoxazole ring, expanding the potential applications of these compounds.

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